molecular formula C23H27NO2 B3961223 2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone

2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone

Cat. No.: B3961223
M. Wt: 349.5 g/mol
InChI Key: QLISHXSSZNUPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexanone core with a phenylpropyl group substituted at the 2-position, which is further functionalized with a dimethylamino group and a phenyl group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of cyclohexanone with benzaldehyde to form 2-benzylidenecyclohexanone.

    Michael Addition: The product from the aldol condensation undergoes a Michael addition with 4-(dimethylamino)benzaldehyde to introduce the dimethylamino group.

    Hydrogenation: The final step involves the hydrogenation of the double bond to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the phenyl groups may engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}pyrrolidine
  • **2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}piperidine
  • **2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}morpholine

Uniqueness

Compared to these similar compounds, 2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone has a unique cyclohexanone core, which may confer different steric and electronic properties. This uniqueness can result in distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO2/c1-24(2)19-14-12-17(13-15-19)21(20-10-6-7-11-22(20)25)16-23(26)18-8-4-3-5-9-18/h3-5,8-9,12-15,20-21H,6-7,10-11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLISHXSSZNUPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone
Reactant of Route 2
Reactant of Route 2
2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone
Reactant of Route 3
2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone
Reactant of Route 4
2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone
Reactant of Route 5
2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone
Reactant of Route 6
2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.